Pentyl[1-(thiophen-2-YL)ethyl]amine
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Overview
Description
Pentyl[1-(thiophen-2-yl)ethyl]amine is an organic compound with the molecular formula C11H19NS It features a thiophene ring, which is a sulfur-containing heterocycle, attached to an ethylamine group and a pentyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pentyl[1-(thiophen-2-yl)ethyl]amine typically involves multiple steps:
Formation of Thiophene-2-ethylamine: This can be achieved by reacting N,N-dimethylformamide (DMF) with thiophene to produce thiophene-2-carbaldehyde. This intermediate is then reacted with chloroacetic acid isopropyl ester to form thiophene-2-ethylaldehyde.
Alkylation: The thiophene-2-ethylamine is then alkylated with a pentyl halide under basic conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Pentyl[1-(thiophen-2-yl)ethyl]amine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The amine group can be reduced to form secondary or tertiary amines.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like bromine or nitrating agents like nitric acid.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Secondary or tertiary amines.
Substitution: Halogenated or nitrated thiophene derivatives.
Scientific Research Applications
Pentyl[1-(thiophen-2-yl)ethyl]amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of biological pathways involving thiophene derivatives.
Mechanism of Action
The mechanism of action of Pentyl[1-(thiophen-2-yl)ethyl]amine depends on its specific application:
Biological Systems: It may interact with enzymes or receptors, modulating their activity. The thiophene ring can engage in π-π interactions with aromatic amino acids in proteins.
Chemical Reactions: The amine group can act as a nucleophile, participating in various substitution and addition reactions.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-ethylamine: Lacks the pentyl chain, making it less hydrophobic.
Thiophene derivatives: Compounds like thiophene-2-carboxylic acid or thiophene-2-methanol have different functional groups attached to the thiophene ring.
Uniqueness
Pentyl[1-(thiophen-2-yl)ethyl]amine is unique due to the combination of the thiophene ring and the pentyl chain, which imparts specific chemical and physical properties. This makes it suitable for applications requiring both hydrophobicity and the electronic characteristics of the thiophene ring.
Biological Activity
Pentyl[1-(thiophen-2-YL)ethyl]amine is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its unique structure, which includes a pentyl chain and a thiophene ring. The presence of the thiophene moiety is significant as it often contributes to the biological activity of compounds through various mechanisms, including interaction with biological targets.
Research indicates that compounds with thiophene structures can exhibit diverse biological activities, including:
- Inhibition of Enzymatic Activity : Thiophene derivatives have been shown to inhibit various enzymes, which can lead to therapeutic effects in conditions such as cancer and inflammation.
- Antimicrobial Properties : Some studies suggest that thiophene-containing compounds may possess antibacterial and antifungal activities, making them candidates for treating infections.
- Neuroprotective Effects : There is emerging evidence that certain thiophene derivatives can penetrate the blood-brain barrier and exert neuroprotective effects, which may be beneficial in neurodegenerative diseases.
Table 1: Summary of Biological Activities
Case Studies
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Anticancer Activity :
A study demonstrated that thiophene derivatives, including those structurally similar to this compound, showed significant inhibition of cancer cell proliferation in vitro. The mechanism involved the induction of apoptosis through the activation of caspase pathways, which are critical for programmed cell death . -
Antimicrobial Efficacy :
Another investigation focused on the antimicrobial properties of thiophene derivatives. The compound exhibited minimum inhibitory concentrations (MICs) against various bacterial strains, indicating potential use as an antimicrobial agent . The study highlighted its bactericidal action and suggested further exploration into its efficacy against resistant strains. -
Neuroprotective Studies :
Research involving animal models showed that this compound could protect against neurotoxic agents. It was found to reduce oxidative stress markers and improve cognitive function in treated animals, suggesting its potential application in treating neurodegenerative diseases .
Properties
Molecular Formula |
C11H19NS |
---|---|
Molecular Weight |
197.34 g/mol |
IUPAC Name |
N-(1-thiophen-2-ylethyl)pentan-1-amine |
InChI |
InChI=1S/C11H19NS/c1-3-4-5-8-12-10(2)11-7-6-9-13-11/h6-7,9-10,12H,3-5,8H2,1-2H3 |
InChI Key |
KVBKTBMMDOLRGO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNC(C)C1=CC=CS1 |
Origin of Product |
United States |
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